((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

Catalog No.
S1483292
CAS No.
39262-22-1
M.F
C10H15ClO3S
M. Wt
250.74 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-...

CAS Number

39262-22-1

Product Name

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

IUPAC Name

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride

Molecular Formula

C10H15ClO3S

Molecular Weight

250.74 g/mol

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m0/s1

InChI Key

BGABKEVTHIJBIW-XVKPBYJWSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Synonyms

(1R,4S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; (-)-Camphor-10-sulfonyl Chloride;

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C

Chlor-Alkali Electrolyzers

Effects of Chloride Deicer Applications on Groundwater

Scientific Field: Environmental Science Application Summary: The U.S. Geological Survey, in cooperation with the Oregon Department of Transportation (ODOT), evaluated the effects of cold-weather chloride deicers (road deicing chemicals) on groundwater quality, with a focus on chloride, near the Siskiyou Pass in southwestern Oregon . Methods of Application: Between the years 2016 and 2020 ODOT applied up to 16,000 gallons per mile of chloride deicer and 143,000 pounds per mile of road salt along an 11-mile stretch of Interstate 5 (I-5) through the Siskiyou Pass . Results: The study results indicate that chloride levels in shallow groundwater downgradient from I-5 are increasing, but dissolved chloride concentrations in domestic wells are not above the U.S. Environmental Protection Agency drinking water recommendations .

Chloride Ion Removal Mechanism

Scientific Field: Wastewater Treatment Application Summary: This study analyzed the chloride ion removal mechanism from simulated wastewater . Methods of Application: The removal rate of Cl− increased first and then decreased with pH, removal time and reaction temperature . Results: Using VC in VM to dechlorinate simulated wastewater, the removal rate of Cl− was 94.31% under optimum conditions: pH 2.5, temperature 30 °C and reaction time 10 minutes .

Chloride Salts for Thermal Energy Storage

Scientific Field: Energy Storage Application Summary: Chloride-based salt mixtures have experienced a resurgence over the past decade, particularly for use in concentrating solar power and fast-spectrum nuclear reactors . Methods of Application: These salts are used as heat transfer fluids in concentrated solar or nuclear power plants . Results: The use of chloride salts has shown promise in improving the efficiency of energy storage and transfer in these systems .

Freshwater Water-Quality Criteria for Chloride

Scientific Field: Environmental Science Application Summary: This study summarized the sources, distribution, pollution status, and hazards of chloride in China’s water bodies . Methods of Application: The study collected and screened data on the toxicity of chloride to aquatic organisms and used the species sensitivity distribution (SSD) method to derive the water-quality criteria (WQC) value for chloride . Results: The study proposed a recommended value for freshwater water-quality standards for chloride in China: less than 200 mg·L−1 .

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₁₀H₁₅ClO₃S. It features a bicyclic structure characterized by a dimethyl substitution and a methanesulfonyl chloride functional group. This compound is also known as (1R)-(-)-10-camphorsulfonyl chloride and is related to various derivatives of camphor, which are widely used in organic synthesis and medicinal chemistry .

, primarily due to the presence of the sulfonyl chloride group, which is a potent electrophile. Typical reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates, respectively.
  • Formation of Sulfonamides: When reacted with primary or secondary amines, it yields corresponding sulfonamides.
  • Esterification: The compound can undergo esterification reactions when treated with alcohols, forming methanesulfonates .

The synthesis of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride can be achieved through several methods:

  • From Camphor Derivatives:
    • Starting from d-camphor, reaction with thionyl chloride can yield the corresponding sulfonyl chloride.
  • Via Oxidation:
    • Bicyclic ketones can be oxidized to form the desired oxobicyclo structure followed by sulfonylation.
  • Direct Sulfonylation:
    • Directly reacting bicyclic ketones with methanesulfonyl chloride in the presence of a base can also yield this compound.

These methods highlight the flexibility in synthesizing this compound from readily available precursors .

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: Due to its potential biological activity, it is investigated for use in drug development.
  • Agricultural Chemicals: Compounds derived from it may find applications in agrochemicals due to their antimicrobial properties .

Similar compounds include:

Compound NameStructural FeaturesUnique Properties
(1R)-Camphorsulfonic AcidSulfonic acid derivative of camphorExhibits strong acidity and solubility in water
(±)-CamphorA bicyclic monoterpeneKnown for its aromatic properties and use as a flavoring agent
10-Camphorsulfonic Acid ChlorideRelated sulfonic acid derivativeUsed as a reagent in organic synthesis

The uniqueness of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride lies in its specific stereochemistry and bicyclic structure that may confer distinct reactivity patterns compared to other camphor derivatives. Its potential applications in pharmaceuticals and organic synthesis further distinguish it from its analogs .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

L(-)-10-Camphorsulfonyl chloride

Dates

Modify: 2023-09-14

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